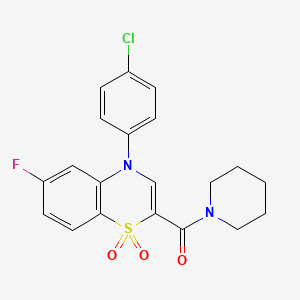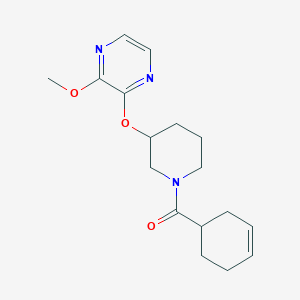![molecular formula C19H16Cl2N4O3S B2497344 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-88-0](/img/structure/B2497344.png)
5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex thiazolo[3,2-b][1,2,4]triazoles involves multi-step reactions, starting from basic aromatic compounds and utilizing various reagents and conditions to introduce the furan, morpholine, and dichlorophenyl groups. These processes often require careful optimization to yield the desired compound efficiently. For instance, related compounds have been synthesized through reactions involving thiomorpholinomethyl groups and furan-2-ylmethyl groups, indicating the type of synthetic routes that might be employed for this compound (Sun et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods (NMR, IR, MS) and single-crystal X-ray diffraction. These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of any key functional groups or structural motifs present. For example, similar molecules have been analyzed to confirm their structure and understand the conformational preferences and supramolecular interactions that influence their crystal packing (Hong Sun et al., 2021).
科学的研究の応用
Design, Synthesis, and Antimicrobial Activities of Azole Derivatives
Research conducted by Başoğlu et al. (2013) focused on synthesizing new derivatives of 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole starting from furan-2-carbohydrazide. Notably, a 1,2,4-triazole compound was transformed into corresponding Mannich bases using secondary amines, including morpholine. The synthesized compounds were evaluated for antimicrobial properties, with some showing activity against tested microorganisms. This study illustrates the potential of azole derivatives, including compounds with structures similar to 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol, in developing new antimicrobial agents (Başoğlu et al., 2013).
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. The synthesis involved converting a 1,2,4-triazole compound to Schiff base derivatives and then to Mannich base derivatives using morpholine. These compounds exhibited good to moderate activities against test microorganisms, highlighting the significance of 1,2,4-triazole derivatives in antimicrobial research and the potential of compounds structurally related to 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol in this domain (Bektaş et al., 2007).
Synthesis and Characterization of Isostructural Thiazoles
Research by Kariuki et al. (2021) involved synthesizing and structurally characterizing isostructural thiazoles with components similar to the compound . This work underscores the importance of structural analysis in understanding the properties and potential applications of novel compounds in scientific research (Kariuki et al., 2021).
Synthesis, Crystal Structure, and DFT Studies of Triazoloquinazolinone
Sun et al. (2021) synthesized a compound with a structure that includes elements of triazoloquinazolinone and analyzed its crystal structure and DFT studies. This research contributes to the understanding of the molecular and crystal structures of such compounds, providing insights into their potential scientific applications (Sun et al., 2021).
Microwave-Assisted Synthesis of Thiazolopyrimidinones
Ustalar and Yılmaz (2017) explored the microwave-assisted synthesis of benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones, demonstrating the efficiency of microwave synthesis in creating complex heterocyclic compounds. This study provides valuable methodology for the synthesis of compounds with intricate structures like 5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol (Ustalar & Yılmaz, 2017).
特性
IUPAC Name |
5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O3S/c20-11-3-4-12(13(21)10-11)15(24-5-8-27-9-6-24)16-18(26)25-19(29-16)22-17(23-25)14-2-1-7-28-14/h1-4,7,10,15,26H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWPXOUYSSWLAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


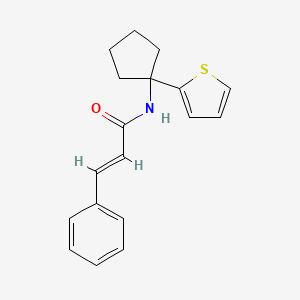
![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
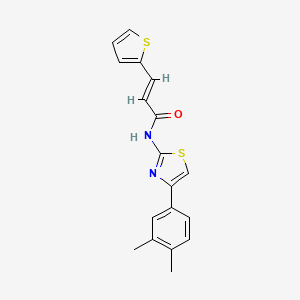
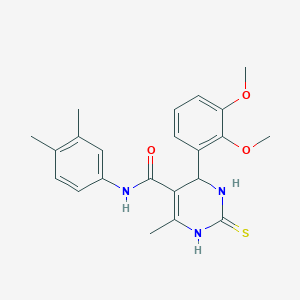
![5-ethyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2497267.png)
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
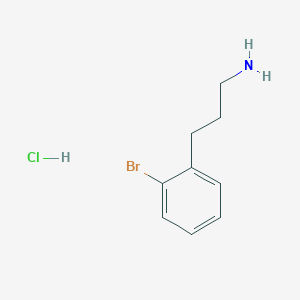
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
